Azido-PEG3-PFP ester
Overview
Description
Azido-PEG3-PFP ester is a PEG derivative that contains an azide group and a PFP group . It is a key tool for biomolecule modification . By facilitating azide group conjugation with target molecules, it imparts a platform for seamless bioorthogonal labeling and imaging throughout diverse biological frameworks .
Synthesis Analysis
The azide group enables Click Chemistry . The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis
The molecular formula of Azido-PEG3-PFP ester is C15H16F5N3O5 . Its molecular weight is 413.3 g/mol .Chemical Reactions Analysis
The azide group in Azido-PEG3-PFP ester can participate in Click Chemistry reactions with alkynes, DBCO, and BCN to form triazole groups . The PFP ester is amine-reactive and is less susceptible toward hydrolysis compared to NHS ester .Physical And Chemical Properties Analysis
Azido-PEG3-PFP ester is a solid or viscous liquid . It is soluble in DMSO, DCM, and DMF . It should be stored at -20°C .Scientific Research Applications
1. Dynamic Cell Adhesion, Migration, and Shape Change
Azido-PEG (azido-[polylysine-g-PEG]) has been employed in dynamic cell adhesion applications. It facilitates spatially controlled cell adhesion, triggered simply by the addition of a functional peptide to the culture medium. This technique is valuable for diverse applications like tissue motility assays, patterned coculturing, and triggered cell shape changes (van Dongen et al., 2013).
2. Functionalization of Polymer Backbones
Azido-PEG3-PFP ester plays a role in polymer chemistry, particularly in introducing functional groups into polymer structures. The selective modification of activated ester groups allows for controlled introduction of functional groups to the polymer backbone, demonstrating its potential in creating macromolecules with bespoke functionality (Li et al., 2013).
3. Vibrational Energy Transport in Molecules
The study of azido-PEG-succinimide ester oligomers reveals their capability in vibrational energy transport along the covalent backbone of the molecules. This property is significant for developing new signal transduction strategies in molecular electronics and biochemistry (Lin & Rubtsov, 2012).
4. Reactive Telechelic Polymers Synthesis
Azido-PEG3-PFP ester contributes to the synthesis of reactive telechelic polymers, showing potential in generating polymers with an active ester at both ends of the polymer chain. This is critical for polycondensation and functionalization applications in materials science (Roth et al., 2008).
5. "Clip" and "Click" Chemistries Combination
The combination of "clip" and "click" chemistries, involving azido functional groups, provides a versatile and straightforward pathway for the synthesis of functional amphiphilic and degradable copolymers. These copolymers are valuable for biomedical applications, including drug delivery (Freichels et al., 2011).
6. Site-Specific PEGylation of Proteins
Azido groups are used for site-specific PEGylation of proteins, especially in therapeutic applications. This methodology involves incorporating para-azidophenylalanine into proteins for selective PEGylation (Deiters et al., 2004).
7. Surface Functionalization and Nanomaterial Synthesis
Perfluorophenylazide (PFPA) chemistry, involving azido groups, is used in surface functionalization and nanomaterial synthesis. This method is advantageous for covalently linking organic and inorganic entities, highlighting its versatility in material science applications (Liu & Yan, 2014).
8. Drug Delivery Applications
In drug delivery, azido-PEG compounds like Azido-PEG3-PFP ester are instrumental in the development of nanoparticle-based drug delivery systems. These systems enhance the solubility and efficacy of drugs, as well as improve their pharmacokinetic profiles (Joshy et al., 2017).
Safety And Hazards
Future Directions
Azido-PEG3-PFP ester has been extensively utilized in the development of novel drug delivery systems and bioconjugation applications . Its versatile employment encompasses drug delivery, proteomics, and bioconjugation strategies, unveiling a profound comprehension of cellular pathways and disease mechanisms .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F5N3O5/c16-10-11(17)13(19)15(14(20)12(10)18)28-9(24)1-3-25-5-7-27-8-6-26-4-2-22-23-21/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZNPFUVVAAJIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F5N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601122807 | |
Record name | Propanoic acid, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601122807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG3-PFP ester | |
CAS RN |
1807530-07-9 | |
Record name | Propanoic acid, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807530-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601122807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.